3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Description

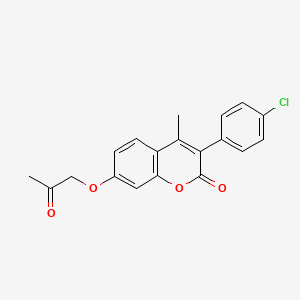

3-(4-Chlorophenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-chlorophenyl group at position 3, a methyl group at position 4, and a 2-oxopropoxy substituent at position 7 (Fig. 1). Its synthesis involves reacting 7-hydroxy-4-methylcoumarin with chloroacetone and acetic anhydride under controlled conditions, yielding a compound with enhanced reactivity for further derivatization . Structural validation via techniques like NMR and crystallography (using SHELXL ) confirms its planar chromenone core and substituent orientation, critical for intermolecular interactions .

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO4/c1-11(21)10-23-15-7-8-16-12(2)18(19(22)24-17(16)9-15)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNUAOJVKYGGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chlorophenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the chromone class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its therapeutic implications.

Chemical Structure and Synthesis

The compound features a chromone backbone with specific substitutions that contribute to its biological activity. The synthesis typically involves the oxidation of 4-methyl-2H-chromen-2-one to introduce the 2-oxopropoxy group at the 7-position. The chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an enzyme inhibitor and receptor modulator. Key areas of interest include:

- Antioxidant Activity : Studies have demonstrated that derivatives of chromones exhibit significant antioxidant properties, which are crucial for combating oxidative stress-related diseases .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, related compounds have exhibited IC50 values as low as 2.7 µM in AChE inhibition assays .

The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, including those involved in inflammation and neuroprotection.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound and its analogs:

-

Antioxidant Studies : Research indicated that chromone derivatives possess strong antioxidant activities, with some compounds achieving IC50 values below 3 µM .

Compound IC50 (µM) 4a 2.07 4b 2.25 4c 2.29 Trolox 2.30 -

AChE Inhibition : A study on related coumarin compounds showed significant AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease .

Compound IC50 (µM) 3i 2.70 Control (Donepezil) 0.10 - Anti-inflammatory Properties : In vitro assays demonstrated that certain derivatives can inhibit albumin denaturation, a marker for anti-inflammatory activity .

Scientific Research Applications

Biological Applications

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of pyrrolo-triazoles possess significant antimicrobial activity against various bacterial strains. For instance:

- Activity against Gram-positive bacteria : Compounds similar to this structure have demonstrated effectiveness against Staphylococcus aureus and Bacillus subtilis.

- Potential antifungal effects : Some derivatives show promise in inhibiting fungal growth.

Anticancer Activity

The unique structure allows for interaction with specific molecular targets involved in cancer cell proliferation:

- Mechanism of Action : The compound may inhibit enzymes critical for tumor growth or induce apoptosis in cancer cells.

- Case Studies : Research has highlighted its potential in targeting pathways associated with breast and colon cancers.

Enzyme Inhibition

The compound can act as an inhibitor for various enzymes:

- Kinases and Phosphatases : By binding to these enzymes, it may modulate signaling pathways crucial for cellular functions.

Material Science Applications

Due to its unique chemical properties:

- Catalysis : The compound may serve as a catalyst in organic reactions.

- Polymer Chemistry : Its derivatives could be used to develop new materials with specific mechanical or thermal properties.

Comparison with Similar Compounds

Table 1: Physical Properties of Position 7-Substituted Coumarins

Substituent Variations at Positions 3 and 4

- 3-Benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one : Replaces the 4-chlorophenyl group with a benzyl group at position 3. This increases hydrophobicity (log P ~3.5 vs. ~2.8 for the target compound) and alters antimicrobial efficacy due to enhanced membrane penetration .

- 8-Chloro-7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one (16): Substitutes position 4 with a nitro-phenyl group and position 8 with chlorine. The electron-withdrawing nitro group reduces fluorescence intensity but improves catalytic activity in nanoparticle synthesis .

Pharmacological Profile Comparison

- Anticancer Activity : The target compound’s chalcone derivatives (e.g., synthesized via Claisen-Schmidt condensation) show moderate activity against HCT-116 and SF539 cell lines, whereas compound 77 (coumarin-chalcone hybrid) exhibits superior potency due to extended π-conjugation and fluorescence-guided targeting .

- Antimicrobial Activity : The 2-oxopropoxy group contributes to biofilm disruption, but analogues with morpholinylmethyl (e.g., 3-(2-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one ) show broader-spectrum activity due to nitrogen-containing heterocycles .

Structural and Computational Insights

- Crystallography : The target compound’s crystal packing is stabilized by C–H···O interactions and π-stacking, similar to 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one . Tools like Mercury CSD reveal that bulkier substituents (e.g., 4-chlorophenyl) increase steric hindrance, reducing packing efficiency compared to smaller groups (e.g., methyl).

- Docking Studies : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit stronger binding to acetylcholinesterase compared to electron-donating substituents, aligning with findings for 8l (a coumarin-chalcone derivative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.